Trimethyl(phenylethynyl)tin

Catalog No.
S755322
CAS No.
1199-95-7
M.F
C11H14Sn
M. Wt
264.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethyl(phenylethynyl)tin

CAS Number

1199-95-7

Product Name

Trimethyl(phenylethynyl)tin

IUPAC Name

trimethyl(2-phenylethynyl)stannane

Molecular Formula

C11H14Sn

Molecular Weight

264.94 g/mol

InChI

InChI=1S/C8H5.3CH3.Sn/c1-2-8-6-4-3-5-7-8;;;;/h3-7H;3*1H3;

InChI Key

QYYZHXHYNLXWAW-UHFFFAOYSA-N

SMILES

C[Sn](C)(C)C#CC1=CC=CC=C1

Canonical SMILES

C[Sn](C)(C)C#CC1=CC=CC=C1

Trimethyl(phenylethynyl)tin is an organotin compound with the chemical formula C11H14Sn\text{C}_{11}\text{H}_{14}\text{Sn}. It consists of a tin atom bonded to three methyl groups and one phenylethynyl group, which is a phenyl group attached to an ethynyl (alkyne) functional group. The structure can be represented as follows:

 C2H2 C6H5CCSn(CH3)3\text{ C}_2\text{H}_2\text{ }-\text{C}_6\text{H}_5-\text{C}\equiv \text{C}-\text{Sn}(\text{CH}_3)_3

This compound is notable for its potential applications in organic synthesis, particularly in reactions involving alkynes.

Precursor for Organometallic Synthesis:

Trimethyl(phenylethynyl)tin serves as a valuable precursor for the synthesis of diverse organometallic compounds. Its tin-carbon triple bond can undergo various reactions, such as Sonogashira coupling and Negishi coupling, to form new carbon-carbon bonds. This versatility allows researchers to synthesize complex molecules with specific functionalities, finding applications in catalysis, materials science, and medicinal chemistry [].

Material Science Applications:

The unique properties of trimethyl(phenylethynyl)tin make it a potential candidate for various material science applications. Studies have explored its use in the development of:

  • Organic light-emitting diodes (OLEDs): Trimethyl(phenylethynyl)tin can be incorporated into OLED materials to improve their light-emitting efficiency and stability [].
  • Precursors for thin-film deposition: The compound can be used as a precursor for the chemical vapor deposition (CVD) of tin-containing thin films, which have potential applications in electronics and solar cells [].

Bioconjugation and Labeling:

Researchers have investigated the use of trimethyl(phenylethynyl)tin for bioconjugation and labeling of biomolecules, such as proteins and DNA. The tin-carbon triple bond can be functionalized with various biocompatible groups, allowing researchers to attach the compound to biomolecules for studying their interactions and functions [].

, primarily involving alkynylation processes. It has been used effectively in reactions such as:

  • Alkynylation of Aldimines: Trimethyl(phenylethynyl)tin can be used in the alkynylation of aldimines under solvent-free conditions, yielding propargylamines with moderate to high efficiency .
  • Stille Coupling Reactions: It serves as a reagent in Stille coupling reactions, where it couples with haloaromatic substrates to form new carbon-carbon bonds.

Trimethyl(phenylethynyl)tin can be synthesized through several methods:

  • Direct Reaction of Tin Compounds: It can be synthesized by reacting tin(IV) chloride with phenylethyne in the presence of a suitable base.
  • Alkylation Reactions: The compound can also be produced via alkylation reactions where trimethylstannyl chloride reacts with phenylethyne under appropriate conditions.

These methods typically involve careful control of reaction conditions to ensure high yields and purity of the final product.

Trimethyl(phenylethynyl)tin has several applications, particularly in organic synthesis:

  • Organic Synthesis: It is utilized as a reagent for synthesizing complex organic molecules through various coupling reactions.
  • Material Science: Its derivatives may find applications in the development of new materials, particularly those requiring specific electronic or optical properties.

Several compounds share structural similarities with trimethyl(phenylethynyl)tin. Here are some notable examples:

Compound NameStructure TypeUnique Features
Trimethylphenyl tinOrganotinContains only phenyl groups without ethynyl moiety.
Tetra(phenylethynyl)tinOrganotinContains four phenylethynyl groups; used for different synthetic applications .
Tri-n-butyltinOrganotinCommonly used in marine antifouling paints; differs by having butyl groups instead of methyl .

Trimethyl(phenylethynyl)tin's unique feature lies in its combination of methyl groups and a phenylethynyl moiety, making it particularly useful for specific synthetic applications that require both stability and reactivity.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Wikipedia

Trimethyl(phenylethynyl)tin

Dates

Modify: 2023-08-15

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